molecular formula C11H10N2O2 B12848077 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile

4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile

Cat. No.: B12848077
M. Wt: 202.21 g/mol
InChI Key: GUJLYHIFOJTFTL-UHFFFAOYSA-N
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Description

4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in organic synthesis and material science.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative .

Mechanism of Action

The mechanism of action of 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carbonitrile include:

Uniqueness: What sets this compound apart from its similar compounds is its unique ethyl group at the 4-position, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its suitability for specific applications in organic synthesis and material science .

Properties

IUPAC Name

4-ethyl-3-oxo-1,4-benzoxazine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-13-9-5-8(6-12)3-4-10(9)15-7-11(13)14/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJLYHIFOJTFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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